An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one
An In-Depth Technical Guide to 1,4-Dimethoxybutan-2-one
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, safety profile, and potential applications of 1,4-Dimethoxybutan-2-one (CAS No. 25680-86-8). As a Senior Application Scientist, my objective is to deliver a scientifically rigorous resource for researchers and drug development professionals. A critical point of clarification is paramount: 1,4-Dimethoxybutan-2-one is a structural isomer of the more extensively documented 4,4-Dimethoxy-2-butanone (CAS No. 5436-21-5). The latter is well-established as a 1,3-dielectrophilic building block.[1] The existing literature and search results often conflate these two distinct molecules. This guide will focus exclusively on the verified data for 1,4-Dimethoxybutan-2-one and will address the current gaps in its documented reactivity and spectroscopic data, providing theoretically predicted spectral analysis to aid researchers in its identification and use.
Compound Identification and Physicochemical Properties
1,4-Dimethoxybutan-2-one is a ketone functionalized with two methoxy groups at the 1 and 4 positions. This structure presents distinct chemical characteristics compared to its acetal isomer, 4,4-dimethoxy-2-butanone. Accurate identification through CAS number is crucial to ensure the correct material is sourced and utilized in experimental work.
The fundamental identifiers and computed physicochemical properties are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | 1,4-dimethoxybutan-2-one | [2] |
| CAS Number | 25680-86-8 | [2][3] |
| Molecular Formula | C₆H₁₂O₃ | [2][4] |
| Molecular Weight | 132.16 g/mol | [2][4] |
| Canonical SMILES | COCCC(=O)COC | [2] |
| InChIKey | WDVLUEIBBKAGNQ-UHFFFAOYSA-N | [2] |
| Density | 0.961 g/cm³ | [3][4] |
| Boiling Point | 184.2 °C at 760 mmHg | [3][4] |
| Flash Point | 55.2 °C | [3][4] |
| Vapor Pressure | 0.742 mmHg at 25 °C | [3][4] |
| XLogP3 | -0.4 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |
Spectroscopic Profile (Theoretical Analysis)
Molecular Structure and NMR Environments
The structure of 1,4-Dimethoxybutan-2-one contains four unique proton (¹H) environments and six unique carbon (¹³C) environments, which would lead to a distinct NMR spectrum.
Caption: Predicted ¹H NMR environments for 1,4-Dimethoxybutan-2-one.
Predicted ¹H NMR Data (in CDCl₃)
| Label | Protons | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling With | Causality |
| (a) | -O-CH₃ | ~3.3 - 3.4 | Singlet (s) | None | Methoxy group protons adjacent to a methylene group. |
| (b) | -O-CH₂ -C=O | ~4.1 - 4.2 | Singlet (s) | None | Methylene protons alpha to both an ether oxygen and a carbonyl group are highly deshielded. No adjacent protons to couple with. |
| (c) | -CH₂ -CH₂-O- | ~3.6 - 3.8 | Triplet (t) | Protons (d) | Methylene protons adjacent to an ether oxygen and another methylene group. |
| (d) | C=O-CH₂ -CH₂- | ~2.8 - 3.0 | Triplet (t) | Protons (c) | Methylene protons alpha to a carbonyl group are deshielded. |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Environment | Predicted Shift (δ, ppm) | Causality |
| C =O | ~205 - 210 | Ketone carbonyl carbon, highly deshielded. |
| -O-C H₂-C=O | ~75 - 80 | Methylene carbon deshielded by adjacent ether oxygen and carbonyl. |
| -O-C H₂-CH₂- | ~68 - 72 | Methylene carbon deshielded by adjacent ether oxygen. |
| C H₃-O-CH₂- | ~58 - 60 | Methoxy group carbon. |
| C=O-C H₂-CH₂- | ~40 - 45 | Methylene carbon deshielded by adjacent carbonyl group. |
| C H₃-O-C=O | ~52 - 55 | Methoxy group carbon. |
Reactivity, Synthesis, and Applications
Known Applications
While detailed, peer-reviewed studies on the reactivity of 1,4-Dimethoxybutan-2-one are sparse, chemical suppliers indicate its use as a fine chemical intermediate.[5] Its stated applications include being a precursor or building block in the synthesis of various pharmaceuticals and pesticides.[3][5] It is also listed for use as a flavoring agent in the food industry and as a fragrance component, though primary literature validating these specific uses was not identified in the search.[3]
Synthesis
A potential synthetic route is suggested via the precursor 1,4-dimethoxy-2-butyne.[4] This implies a hydration reaction of the alkyne, likely catalyzed by mercury salts or other methods, would yield the target ketone. A robust, validated experimental protocol for this transformation is not available in the provided results.
A Note on Isomeric Conflation: A Critical Caution for Researchers
It is imperative to reiterate that the majority of published synthetic applications, particularly those describing reactions with hydrazines to form pyrazoles or with Grignard reagents to synthesize naphthalenes, are attributed to the isomer 4,4-Dimethoxy-2-butanone (CAS 5436-21-5).[1][6] This isomer functions as a masked 1,3-dicarbonyl compound and its utility as a 1,3-dielectrophilic building block is well-documented.[1] Researchers must exercise extreme caution and verify the CAS number of the starting material before attempting to replicate literature procedures.
Caption: Logical workflow for distinguishing between chemical isomers.
Safety, Handling, and Storage
The safe handling of any chemical reagent is the foundation of successful and responsible research. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,4-Dimethoxybutan-2-one presents several hazards that require stringent safety protocols.[2]
GHS Hazard Classification
| Hazard Class | Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: PubChem[2]
Recommended Handling Protocol
The following protocol is a synthesized recommendation based on standard safety data for chemicals with this hazard profile.
-
Engineering Controls:
-
All handling of 1,4-Dimethoxybutan-2-one must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Use spark-proof and explosion-proof equipment due to its flammability.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.
-
-
Procedural Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other sources of ignition. No smoking.
-
Take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1,4-Dimethoxybutan-2-one is a functionalized ketone with established physical properties and a clear hazard profile that necessitates careful handling. While it is cited as a valuable intermediate in the synthesis of fine chemicals, a significant gap exists in the peer-reviewed literature regarding its specific reactivity and synthetic applications. Researchers are strongly advised to distinguish this compound from its well-studied isomer, 4,4-dimethoxy-2-butanone, by strictly referencing the CAS number (25680-86-8) to avoid misapplication of experimental protocols. The predicted spectroscopic data provided herein offers a foundational tool for the unambiguous identification of this reagent in future research endeavors.
References
-
LookChem. 1,4-Dimethoxybutan-2-one. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033851). [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548. [Link]
-
PubChem. 1,4-Dimethoxybutan-2-one | C6H12O3 | CID 266914. [Link]
-
LookChem. Cas 25680-86-8,1,4-dimethoxybutan-2-one. [Link]
-
Junjappa H, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science. [Link]
-
Organic Syntheses Procedure. 4,4-dimethoxy-2-butanone. [Link]
-
LookChem. CAS No.25680-86-8,1,4-dimethoxybutan-2-one Suppliers. [Link]
-
Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). [Link]
